5,6,7,8-Tetrahydroquinolin-5-amine
Overview
Description
5,6,7,8-Tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3 . It is also known by other names such as 5,6,7,8-tetrahydroquinolin-5-ylamine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine involves the use of α-aminoamidines for the reaction with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The method has an easy workup compared to existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-amine consists of a tetrahydroquinoline backbone . The compound has a high binding affinity towards some essential enzymes of Mycobacterial tuberculosis .Chemical Reactions Analysis
The compound has been used in reactions with iron chloride under a nitrogen atmosphere to form iron (ii) complexes .Physical And Chemical Properties Analysis
The compound has a boiling point of 259.1±28.0 °C at 760 mmHg . It has a flash point of 134.3±11.2 °C . The compound should be stored at 2-8°C .Scientific Research Applications
Enzymatic Reactions and Kinetic Resolution
- Dynamic Kinetic Resolution : 5,6,7,8-Tetrahydroquinolin-5-amine undergoes spontaneous dynamic kinetic resolution in the presence of Candida antarctica Lipase B. This process results in the formation of (R)-acetamide from the racemic amine, highlighting its potential in enzymatic reactions and chiral synthesis (Crawford, Skerlj, & Bridger, 2007).
Pharmaceutical Applications
- Serotonin Receptor Agonists : Tetrahydroquinoline-based tricyclic amines, related to 5,6,7,8-Tetrahydroquinolin-5-amine, have been synthesized as potent and selective agonists of the 5-HT2C receptor. These compounds exhibit potential in pharmaceutical applications, especially in targeting serotonin receptors (Schrader et al., 2016).
Chemical Synthesis
- Preparation of Derivatives : 5,6,7,8-Tetrahydroquinoline-8-carboxylic esters, related to 5,6,7,8-Tetrahydroquinolin-5-amine, have been synthesized via lithiation and reaction with carbon dioxide. These esters can be converted into various derivatives, expanding their utility in chemical synthesis (Crossley, Curran, & Hill, 1976).
Materials Chemistry
- Trifluoromethyl-Containing Derivatives : Synthesis of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups has been explored. These compounds, having a partially-saturated bicyclic ring and a stable CF(3) group, are valuable in materials chemistry, particularly in medicinal contexts (Johnson et al., 2013).
Green Chemistry
- Domino Reaction in Water : A domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water efficiently synthesizes various tetrahydroquinoline derivatives. This method emphasizes the role of green chemistry in synthesizing complex molecules (Zhang & Li, 2002).
Multi-Component Synthesis
- One-Pot Synthesis : N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles have been synthesized in a one-pot, four-component reaction. This method showcases the efficiency of multi-component reactions in synthesizing complex organic molecules(Wan et al., 2011).
Catalytic Applications
- Catalytic Hydrogenation : Amino-substituted tetrahydroquinolines have been prepared via catalytic hydrogenation of acetamido-substituted quinolines, demonstrating the utility of 5,6,7,8-tetrahydroquinolin-5-amine in catalytic processes (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Stereochemistry and Chiral Synthesis
- Enantiomerically Pure Derivatives : Enantiomerically pure derivatives of 5,6,7,8-tetrahydroquinolines have been synthesized through lipase-catalyzed kinetic acetylation. This highlights its importance in the field of stereochemistry and chiral synthesis (Uenishi & Hamada, 2002).
Advanced Synthesis Techniques
- Copper-Catalyzed Amination : The compound has been used in copper-catalyzed amination of aryl halides, showcasing its role in advanced synthesis techniques (Wang, Cai, & Ding, 2009).
Progress in Chemistry
- Chemistry of Tetrahydroquinolines : 5,6,7,8-Tetrahydroquinolin-5-amine, as part of the broader group of tetrahydroquinolines, plays a significant role in various pharmacologically active compounds. Its study represents notable progress in the chemistry of nitrogen heterocycles (Muthukrishnan, Sridharan, & Menéndez, 2019).
Safety And Hazards
The compound is considered hazardous. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992128 | |
Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-amine | |
CAS RN |
71569-15-8 | |
Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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